2-[8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-[8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN7O3/c1-24-17-16(18(29)23-19(24)30)27(10-14(21)28)15(22-17)11-25-6-8-26(9-7-25)13-5-3-2-4-12(13)20/h2-5H,6-11H2,1H3,(H2,21,28)(H,23,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAADLIUQZXRFFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4F)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy. This compound is a novel inhibitor of ENTs, and it is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function. It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it acts as a non-competitive inhibitor. This means that the compound binds to a site on the ENTs that is different from the substrate binding site, altering the transporter’s function.
Biochemical Pathways
The inhibition of ENTs affects the transport of nucleosides and nucleoside analogues, which are crucial for nucleotide synthesis and chemotherapy. By inhibiting ENTs, this compound can potentially disrupt these biochemical pathways, leading to downstream effects such as the disruption of nucleotide synthesis and adenosine function.
Biologische Aktivität
2-[8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide, also known by its CAS number 847409-16-9, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's structure, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of 2-[8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide is , with a molecular weight of 478.6 g/mol. The compound features a purine core substituted with a piperazine moiety, which is known for its diverse pharmacological effects.
Anticancer Properties
Recent studies have investigated the anticancer potential of compounds related to 2-[8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide. For instance, similar derivatives have shown significant antiproliferative activity against various cancer cell lines, including HeLa and MCF-7 cells. These compounds induce apoptosis and cell cycle arrest at the G2/M phase, suggesting a mechanism involving tubulin polymerization inhibition .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 0.52 |
| Compound B | MCF-7 | 0.34 |
| Compound C | HT-29 | 0.86 |
The mechanisms through which 2-[8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide exerts its biological effects include:
- Apoptosis Induction : The compound triggers programmed cell death in cancer cells through various signaling pathways.
- Cell Cycle Arrest : It has been observed to arrest cells in the G2/M phase, preventing mitosis and leading to cell death.
- Tubulin Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, disrupting the mitotic spindle formation necessary for cell division .
Pharmacological Studies
Pharmacological evaluations have demonstrated that derivatives of this compound can act as selective inhibitors of certain enzymes and receptors. For example, studies indicate that piperazine derivatives can exhibit activity against various biological targets including serotonin receptors and dopamine receptors, contributing to their therapeutic profiles in treating disorders such as anxiety and depression .
Case Studies
In a notable case study involving a derivative of this compound, researchers observed a significant reduction in tumor size in animal models treated with the compound compared to control groups. The study highlighted the importance of further clinical trials to establish efficacy and safety profiles for human applications.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine Moieties
- Compound 13 (8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione): This spirocyclic compound shares a piperazine group but lacks the purine core. Instead, it incorporates a diazaspirodecane system.
Compound 14 (3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione) :
Substitution with a 3-chlorophenyl group introduces a heavier halogen, which could increase metabolic stability but reduce solubility relative to the target compound’s 2-fluorophenyl group .
Functional Group Variations
- 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid : This compound (CAS: 180576-05-0) features a fluorenylmethoxycarbonyl (Fmoc)-protected piperazine linked to acetic acid. While structurally distinct from the target compound, the Fmoc group highlights the role of protective strategies in synthesizing piperazine derivatives, suggesting that the target compound’s synthesis may require similar safeguarding of reactive sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
